molecular formula C9H8N2OS B166155 (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol CAS No. 138745-99-0

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Cat. No. B166155
M. Wt: 192.24 g/mol
InChI Key: FDSDADPVFPJLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is a unique chemical compound with the empirical formula C9H8N2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is represented by the SMILES string OCc1csc(n1)-c2cccnc2 . The InChI key for this compound is FDSDADPVFPJLAN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol” is 192.24 . It has a density of 1.33g/cm3, a boiling point of 407.5ºC at 760 mmHg, and a melting point of 120ºC . The flash point is 200.3ºC .

Scientific Research Applications

1. Structural Chemistry and Protonation Sites

The compound is used in the synthesis and structural characterization of related compounds, illustrating distinct intermolecular hydrogen bonding patterns and protonation sites. This is exemplified in the study of N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide salts, which are closely related to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol. These salts demonstrate diverse hydrogen-bonded network formations due to different sites of protonation (Böck et al., 2021).

2. Electronic and Magnetic Properties

Research on bis[2-(pyrazin-2-ylamino)-4-(pyridin-2-yl)thiazolato]iron(II) and its solvated derivatives, which are structurally related to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, reveals temperature-dependent magnetic moments and electronic properties. This has implications for materials science, particularly in the development of materials with unique magnetic and electronic features (Childs et al., 1994).

3. Catalytic Applications

The compound finds use in the synthesis of nickel complexes which have been applied in the catalytic oligomerization of ethylene. This research contributes to the development of more efficient catalysts for polymerization processes (Kermagoret & Braunstein, 2008).

4. Supramolecular Chemistry

A study involving the reaction between Ru(py-pzH)32 and Cu(II) or Cu(I) in the presence of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol resulted in the formation of a triple-strand helical supramolecular complex. This showcases the potential of such compounds in the creation of complex molecular architectures (Lam et al., 1997).

5. Energy Transfer in Polymers

This compound is used in the synthesis of a terpolymer containing a 2-(pyridine-2-yl)thiazole donor-type ligand, demonstrating significant energy transfer efficiencies in polymer science. Such research has implications for the development of advanced materials with specific optical properties (Happ et al., 2011).

Safety And Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSDADPVFPJLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406897
Record name (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

CAS RN

138745-99-0
Record name (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Utilising the procedure described in Example 23(d) employing ethyl 2-(3-pyridyl)-4-thiazolylcarboxylate (commercially available) in lieu of ethyl 4-(1H-benzimidazyl)benzoate gave (2-(3-pyridyl)-4-thiazolyl)methanol (30%) as a yellow crystalline solid.
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Synthesis routes and methods II

Procedure details

In substantially the same manner as in Reference Example 77, ethyl 2-(3-pyridyl)-4-thiazolecarboxylate was reduced by lithium aluminum hydride to give 2-(3-pyridyl)-4-thiazolylmethanol. The yield was 16%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 121-122° C.
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